N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide
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Overview
Description
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide is a complex organic compound that belongs to the class of quinolones. Quinolones are aza-heterocyclic compounds characterized by a fused benzene ring and a 2(1H)-pyridone moiety. This compound is known for its pharmaceutical and biological activities.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4-hydroxy-2-quinolones, have been found to have interesting pharmaceutical and biological activities .
Mode of Action
It’s worth noting that quinoline derivatives have been used in drug research and development due to their unique roles in natural and synthetic chemistry and their biologically and pharmacological activities .
Biochemical Pathways
Quinoline derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinoline derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide involves multiple steps. One common method includes the reaction of anilines with malonic acid equivalents to form the quinoline moiety. Another method involves the reaction of anthranilic acid derivatives. The specific reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and halogenated quinoline compounds.
Scientific Research Applications
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide has diverse scientific research applications:
Chemistry: Used in the synthesis of heterocycles, which have unique biological activities.
Biology: Studied for its potential antimicrobial, anti-Alzheimer, antidiabetic, and anti-inflammatory activities.
Medicine: Explored for drug development due to its pharmacological properties.
Industry: Utilized in material science for its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methoxybenzamide
- N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-nitrobenzamide
- N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)naphthalene-1-carboxamide
Uniqueness
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its combination of a quinoline moiety with a propylpentanamide group differentiates it from other similar compounds, potentially leading to unique biological activities.
Properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-5-7-16(8-6-2)20(24)22-12-11-18-13-17-10-9-14(3)15(4)19(17)23-21(18)25/h9-10,13,16H,5-8,11-12H2,1-4H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKYTWCWOSBBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCC1=CC2=C(C(=C(C=C2)C)C)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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